molecular formula C9H16O3 B3183860 (S)-tert-butyl 3-hydroxypent-4-enoate CAS No. 1040390-31-5

(S)-tert-butyl 3-hydroxypent-4-enoate

Cat. No.: B3183860
CAS No.: 1040390-31-5
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-hydroxypent-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a hydroxyl group and a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-hydroxypent-4-enoate typically involves the esterification of (S)-3-hydroxypent-4-enoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of (S)-3-hydroxypent-4-enoic acid chloride, which reacts with tert-butyl alcohol in the presence of a base such as pyridine or triethylamine. This method is often preferred for its higher yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of immobilized catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (S)-tert-butyl 3-oxopent-4-enoate.

    Reduction: (S)-tert-butyl 3-hydroxypentanoate.

    Substitution: (S)-tert-butyl 3-chloropent-4-enoate or (S)-tert-butyl 3-bromopent-4-enoate.

Scientific Research Applications

(S)-tert-butyl 3-hydroxypent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of new drugs, particularly those targeting metabolic and cardiovascular diseases.

    Industry: It is employed in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-hydroxypent-4-enoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with enzymes or receptors, while the double bond can participate in addition reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

(S)-tert-butyl 3-hydroxypent-4-enoate can be compared with other similar compounds, such as:

    tert-butyl 3-hydroxypentanoate: Lacks the double bond, making it less reactive in certain types of reactions.

    tert-butyl 3-oxopent-4-enoate: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    tert-butyl 3-chloropent-4-enoate: Has a chlorine atom instead of a hydroxyl group, which can significantly alter its chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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